molecular formula C19H14N2O4S B4162699 4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate

4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate

Cat. No.: B4162699
M. Wt: 366.4 g/mol
InChI Key: YOWONJFFIBSVMK-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate is an organic compound that features a benzyl isonicotinate moiety linked to a 4-nitrophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)sulfanyl]benzyl isonicotinate typically involves a multi-step process. One common method includes the reaction of 4-nitrothiophenol with benzyl chloride to form 4-nitrophenyl benzyl sulfide. This intermediate is then reacted with isonicotinic acid or its derivatives under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[(4-Aminophenyl)sulfanyl]benzyl isonicotinate.

    Reduction: 4-[(4-Nitrophenyl)sulfinyl]benzyl isonicotinate or 4-[(4-Nitrophenyl)sulfonyl]benzyl isonicotinate.

    Substitution: Various substituted benzyl isonicotinates depending on the nucleophile used.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)sulfanyl]benzyl isonicotinate is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and isonicotinate moieties. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)sulfanyl]benzyl acetate
  • 4-[(4-Nitrophenyl)sulfanyl]benzyl benzoate
  • 4-[(4-Nitrophenyl)sulfanyl]benzyl chloride

Uniqueness

4-[(4-Nitrophenyl)sulfanyl]benzyl isonicotinate is unique due to the presence of both the nitrophenyl sulfanyl and benzyl isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-19(15-9-11-20-12-10-15)25-13-14-1-5-17(6-2-14)26-18-7-3-16(4-8-18)21(23)24/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWONJFFIBSVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=NC=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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